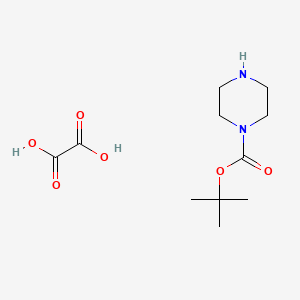

Oxalato de 1-terc-butilpiperazin-1-carboxilato

Descripción general

Descripción

Tert-Butyl 1-piperazinecarboxylate, also known as Olaparib Impurity 7, is an impurity of Olaparib . It is an N-Boc protected piperazine .

Synthesis Analysis

The synthesis of tert-Butyl piperazine-1-carboxylate involves the use of column chromatography (petroleum ether/ethyl acetate = 4:1) to yield a colorless solid .Molecular Structure Analysis

The molecular structure of tert-Butyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 .Chemical Reactions Analysis

1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl piperazine-1-carboxylate include a melting point of 43-47 °C . Its molecular weight is 186.25 .Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos Orgánicos

El oxalato de 1-terc-butilpiperazin-1-carboxilato, también conocido como oxalato de 1-Boc-piperazina, sirve como un bloque de construcción útil en la síntesis de varios compuestos orgánicos novedosos. Estos incluyen amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas. Esta versatilidad lo convierte en un intermedio valioso en la investigación de síntesis orgánica .

Síntesis de Sustancias Farmacéuticas

Este compuesto se utiliza para sintetizar intermedios de piperazina monosustituidos de muchas moléculas bioactivas. Es particularmente notable por su papel en la síntesis de sustancias farmacéuticas que contienen piperazina como la trazodona y como impureza en el fármaco Olaparib .

Safety and Hazards

Tert-Butyl piperazine-1-carboxylate is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of water if it comes in contact with skin, and removing the person to fresh air and keeping them comfortable for breathing if inhaled .

Direcciones Futuras

Tert-Butyl piperazine-1-carboxylate can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone . This suggests potential future directions in the development of new bioactive molecules and drug substances.

Mecanismo De Acción

Target of Action

Tert-Butyl Piperazine-1-carboxylate Oxalate, also known as 1-Boc-piperazine Oxalate, is primarily targeted at Gram-positive bacteria . It has shown strong bactericidal properties against susceptible and drug-resistant strains . The compound’s primary targets are the bacterial cytoplasmic membranes .

Mode of Action

The mode of action of Tert-Butyl Piperazine-1-carboxylate Oxalate involves the depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

Tert-Butyl Piperazine-1-carboxylate Oxalate affects the biochemical pathways related to the bacterial membrane potential . The depolarization of the bacterial cytoplasmic membrane leads to the disruption of essential processes, such as nutrient uptake and energy production, thereby inhibiting bacterial growth .

Result of Action

The result of the action of Tert-Butyl Piperazine-1-carboxylate Oxalate is the inhibition of bacterial growth . By disrupting the bacterial membrane potential, it prevents the bacteria from carrying out essential processes, leading to their death .

Análisis Bioquímico

Biochemical Properties

Tert-Butyl piperazine-1-carboxylate oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Buchwald-Hartwig amination with aryl halides to form corresponding amine derivatives . This reaction is catalyzed by copper bromide and 1,1’-bi-2-naphthol, with potassium phosphate as the base . Additionally, tert-Butyl piperazine-1-carboxylate oxalate can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .

Cellular Effects

Tert-Butyl piperazine-1-carboxylate oxalate has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used in the synthesis of indazole DNA gyrase inhibitors, which are known to affect bacterial cell division and replication . This compound’s impact on gene expression and cellular metabolism makes it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of tert-Butyl piperazine-1-carboxylate oxalate involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, tert-Butyl piperazine-1-carboxylate oxalate undergoes Buchwald-Hartwig coupling reactions with aryl halides, leading to the formation of amine derivatives . These reactions are crucial for the synthesis of various bioactive molecules and drug substances.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl piperazine-1-carboxylate oxalate can change over time. The compound’s stability and degradation are important factors to consider. Tert-Butyl piperazine-1-carboxylate oxalate is known to be stable at room temperature and should be stored in a dark place under an inert atmosphere to prevent degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of tert-Butyl piperazine-1-carboxylate oxalate vary with different dosages in animal models. Studies have shown that there are threshold effects, as well as toxic or adverse effects at high doses . It is crucial to determine the appropriate dosage to avoid any potential toxicity while maximizing the compound’s beneficial effects. These studies provide valuable insights into the safe and effective use of tert-Butyl piperazine-1-carboxylate oxalate in biochemical research.

Metabolic Pathways

Tert-Butyl piperazine-1-carboxylate oxalate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives

Transport and Distribution

The transport and distribution of tert-Butyl piperazine-1-carboxylate oxalate within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s efficacy and safety in biochemical research and drug development.

Subcellular Localization

Tert-Butyl piperazine-1-carboxylate oxalate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

tert-butyl piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;3-1(4)2(5)6/h10H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRZAGRJJOLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

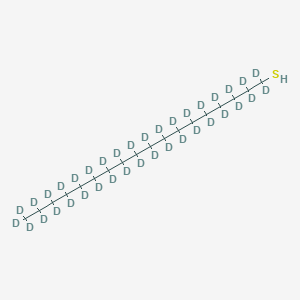

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)